

Technical Support Center: Recombinant FAU Protein Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of recombinant **FAU protein** during expression and purification.

Frequently Asked Questions (FAQs)

Q1: What is the **FAU protein**, and what are its key features?

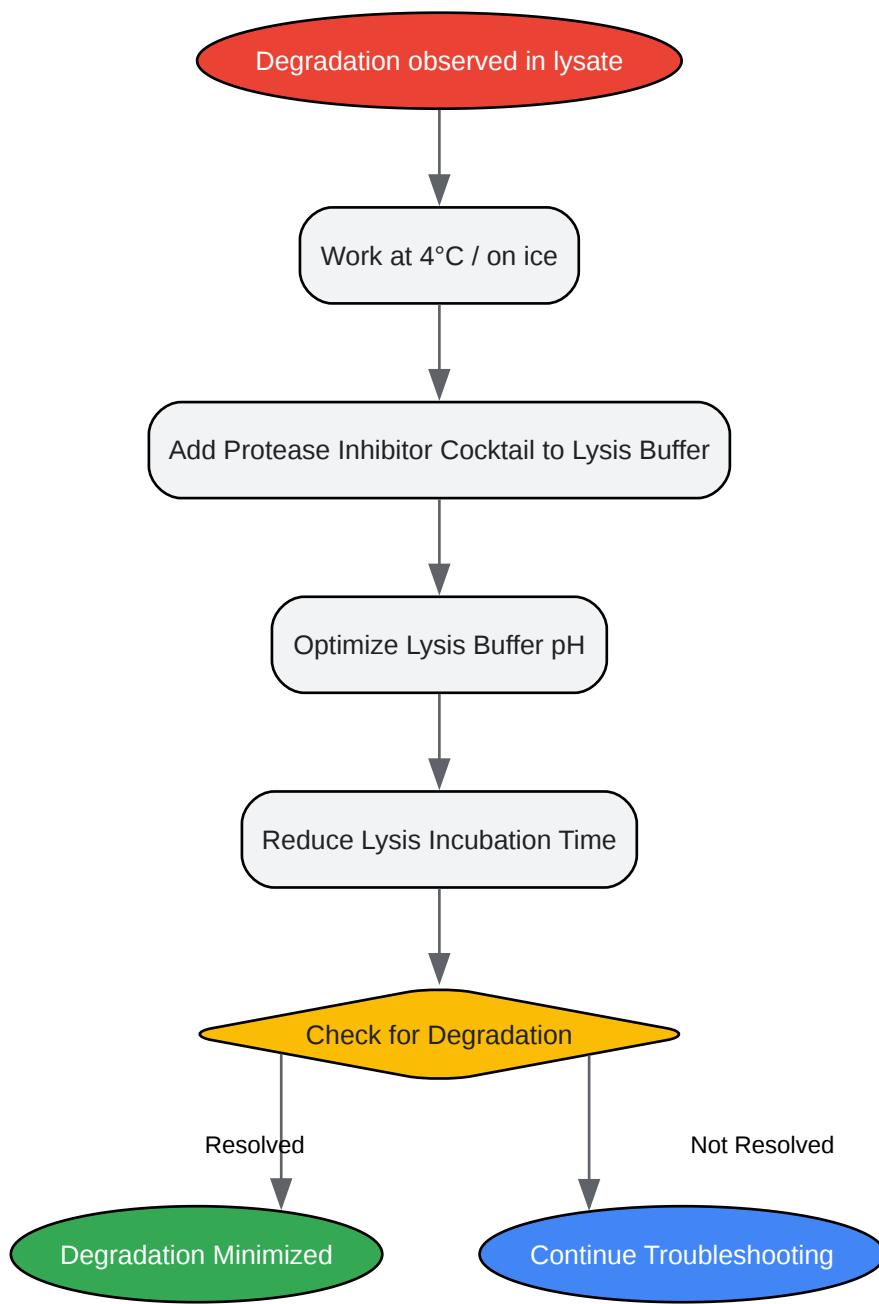
A: The FAU (Feline sarcoma-associated oncogene) protein is a fusion protein comprised of two domains: the ubiquitin-like protein FUBI at the N-terminus and the ribosomal protein S30 at the C-terminus.^{[1][2]} In eukaryotic cells, this fusion protein is a precursor that is naturally processed by the deubiquitinase USP36, which cleaves FUBI from S30.^[2] This cleavage is a crucial step for the maturation of the 40S ribosomal subunit.^{[1][2]} The FUBI domain itself is implicated in pro-apoptotic activities.^[3] When expressing FAU recombinantly, it's important to consider that the full-length fusion protein might be the primary product, and any observed "cleavage" could be due to either desired enzymatic processing (if co-expressed with the appropriate protease) or undesired degradation by host cell proteases.

Q2: My recombinant **FAU protein** shows multiple bands on an SDS-PAGE gel. What could be the cause?

A: Multiple bands for a purified recombinant **FAU protein** can indicate several issues:

- **Proteolytic Degradation:** Host cell proteases (e.g., from *E. coli*) may be cleaving the protein at various sites. This often appears as bands smaller than the expected full-length protein.
- **Premature Translation Termination:** In the expression host, incomplete synthesis of the protein can lead to truncated forms.
- **Post-Translational Modifications:** Although less common in *E. coli*, modifications can alter the protein's migration on the gel.
- **Aggregation:** Proteins can form aggregates (dimers, trimers, etc.) that are resistant to the denaturing conditions of SDS-PAGE, appearing as higher molecular weight bands.

Q3: What is the optimal storage condition for purified recombinant FAU protein?


A: Optimal storage conditions are crucial for maintaining protein integrity. For long-term storage (months to years), it is best to store the purified **FAU protein** at -80°C. To prevent damage from repeated freeze-thaw cycles, the protein should be aliquoted into single-use volumes. The storage buffer should ideally contain cryoprotectants, such as 25-50% glycerol, to prevent the formation of ice crystals that can denature the protein.^[4] For short-term storage (days to a few weeks), the protein can be kept at 4°C.

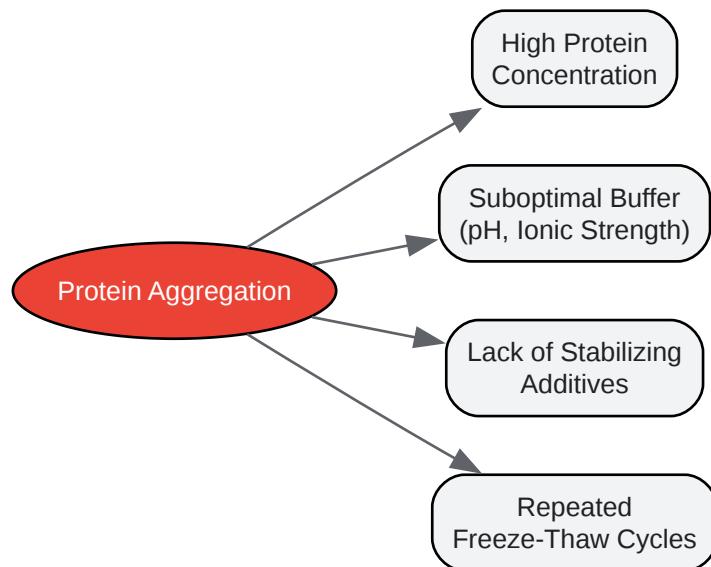
Troubleshooting Guides

Issue 1: Significant Degradation of FAU Protein After Cell Lysis

Symptoms: Western blot or SDS-PAGE analysis of the crude lysate shows multiple bands below the expected molecular weight of the full-length **FAU protein**.

Workflow for Troubleshooting Post-Lysis Degradation

[Click to download full resolution via product page](#)


Caption: Troubleshooting workflow for **FAU protein** degradation after cell lysis.

Possible Cause	Recommended Solution
Protease Activity	Proteases are released from cellular compartments upon lysis and can rapidly degrade the target protein. ^[5] Always perform lysis and subsequent purification steps at 4°C or on ice to reduce enzymatic activity.
Inadequate Protease Inhibition	A single protease inhibitor is often insufficient. Use a broad-spectrum protease inhibitor cocktail designed for <i>E. coli</i> immediately before lysis. ^[5]
Suboptimal Buffer pH	The pH of the lysis buffer can influence both protein stability and protease activity. Most proteases are less active at basic pH. ^[6] Empirically test a range of pH values (e.g., 7.5 to 8.5) for your lysis buffer.
Prolonged Lysis Procedure	The longer the crude lysate is incubated, the more time proteases have to act. Minimize the time between cell harvesting, lysis, and the first purification step.

Issue 2: FAU Protein Aggregation During Purification or Storage

Symptoms: The protein precipitates out of solution, or there is a loss of protein concentration after dialysis or concentration steps. High molecular weight smears or bands may be visible on a non-reducing SDS-PAGE.

Factors Contributing to Protein Aggregation

[Click to download full resolution via product page](#)

Caption: Key factors that can lead to recombinant protein aggregation.

Possible Cause	Recommended Solution
High Protein Concentration	Proteins are more likely to aggregate at high concentrations. If possible, perform purification and storage at a lower concentration (e.g., < 5 mg/mL).
Buffer Composition	The pH and ionic strength of the buffer are critical. The protein is least soluble at its isoelectric point (pI). Ensure the buffer pH is at least one unit away from the protein's pI. Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help maintain solubility.
Lack of Stabilizing Agents	Additives can prevent aggregation. Consider including 10-50% glycerol, 0.1-1 M L-arginine, or low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) in your buffers.
Oxidation of Cysteine Residues	If the FAU protein has exposed cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation. Include a reducing agent like Dithiothreitol (DTT) or β -mercaptoethanol (BME) at 1-5 mM in your buffers.

Data Presentation

Table 1: Effect of Temperature on Protein Stability

This table illustrates the general effect of temperature on enzymatic degradation rates. Lowering the temperature is a critical step in preserving protein integrity during purification.

Temperature (°C)	Relative Protease Activity (%)	Recommendation for Protocol
37	100	Avoid. High risk of rapid degradation.
25 (Room Temp)	~50-70	Minimize time at this temperature.
4 (On Ice)	< 10	Recommended. Perform all lysis and purification steps at this temperature.
-20	< 1	Suitable for short to medium-term storage (with cryoprotectant).
-80	~0	Recommended for long-term storage.

Note: Data are generalized representations of typical enzyme kinetics. Actual degradation rates are protein-specific. The principle is based on the Arrhenius equation, where lower temperatures significantly reduce the rate of chemical reactions, including proteolysis.[\[7\]](#)[\[8\]](#)

Table 2: Influence of pH on Protein Stability

This table provides a conceptual overview of how pH affects protein stability, particularly in relation to the protein's isoelectric point (pI). The stability of a protein is generally lowest at its pI.[\[9\]](#)[\[10\]](#)

Buffer pH relative to Protein pI	Net Protein Charge	Solubility/Stability	Recommendation
pH = pI	Neutral	Low (high risk of aggregation)	Avoid.
pH > pI	Net Negative	High	Recommended.
pH < pI	Net Positive	High	Recommended.
pH >> pI (extreme basic)	Highly Negative	May decrease (denaturation)	Use with caution.
pH << pI (extreme acidic)	Highly Positive	May decrease (denaturation)	Use with caution.

Note: The isoelectric point (pI) of human **FAU protein** is predicted to be around 9.8. Therefore, using a buffer with a pH in the range of 7.5-8.5 is advisable to ensure the protein has a net positive charge and remains soluble.

Experimental Protocols

Protocol: Expression and Purification of His-tagged Recombinant FAU Protein in *E. coli*

This protocol is adapted from established methods for purifying ubiquitin-like proteins and His-tagged fusions.[11][12][13]

1. Protein Expression

- Transform a protease-deficient *E. coli* strain (e.g., BL21(DE3) pLysS) with the FAU expression vector (e.g., pET vector with an N-terminal His6-tag).
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
- Incubate for 16-18 hours at 18°C with shaking. Lower temperatures often improve protein solubility and reduce degradation.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
 - Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM DTT.
- Immediately before use, add a broad-spectrum protease inhibitor cocktail (e.g., cComplete™, EDTA-free) to the Lysis Buffer.
- Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC)

- Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) with 5 column volumes (CVs) of Lysis Buffer.
- Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).
- Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.
 - Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 40 mM Imidazole, 10% Glycerol, 1 mM DTT.
- Elute the His-tagged **FAU protein** with 5 CVs of Elution Buffer.

- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 300 mM Imidazole, 10% Glycerol, 1 mM DTT.
- Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

4. Storage

- Pool the fractions containing pure **FAU protein**.
- If necessary, remove the imidazole by dialysis or using a desalting column, exchanging the buffer to a suitable Storage Buffer.
 - Storage Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 50% Glycerol.
- Measure the final protein concentration (e.g., using Bradford assay or A280).
- Make single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of temperature on the degradation of proteins in rabbit reticulocyte lysates and after injection into HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry - How does temperature influence the rate of protein degradation? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. An efficient system for high-level expression and easy purification of authentic recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Recombinant FAU Protein Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176721#preventing-degradation-of-recombinant-fau-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com